Xylopine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Xylopine hydrochloride involves several steps. One common method starts with the preparation of 2,6-dimethylphenylisothiocyanate by reacting N-(2,6-dimethylphenyl)acetamide with sodium hydride in an organic solvent like tetrahydrofuran . This intermediate is then used to produce this compound through further chemical reactions . Industrial production methods often involve optimizing reaction conditions to improve yields and efficiency .
Chemical Reactions Analysis
Xylopine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, carbon disulfide, and organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Xylopine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is utilized for its sedative, analgesic, and muscle relaxant properties . It is also used in veterinary medicine for sedation and anesthesia during surgical procedures . Additionally, this compound is being studied for its potential use in treating certain medical conditions in humans, although it is not currently approved for human use .
Mechanism of Action
The primary mechanism of action of Xylopine hydrochloride is its agonism of alpha-2 adrenergic receptors (α2-ARs), which leads to the inhibition of presynaptic norepinephrine release . This results in central nervous system depression, causing sedation, muscle relaxation, and analgesia . There may also be alternative molecular targets and pathways involved, which are currently being studied .
Comparison with Similar Compounds
Xylopine hydrochloride is similar to other compounds such as clonidine, phenothiazines, and tricyclic antidepressants . it is unique in its specific use in veterinary medicine and its particular pharmacological profile . Unlike some of its analogs, this compound is not approved for human use due to its side effects, including hypotension and bradycardia .
Conclusion
This compound is a versatile compound with significant applications in veterinary medicine and scientific research. Its unique properties and mechanisms of action make it a valuable tool in various fields, although its use is primarily limited to animals due to its side effects in humans.
Properties
CAS No. |
30437-13-9 |
---|---|
Molecular Formula |
C18H18ClNO3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene;hydrochloride |
InChI |
InChI=1S/C18H17NO3.ClH/c1-20-12-2-3-13-11(6-12)7-14-16-10(4-5-19-14)8-15-18(17(13)16)22-9-21-15;/h2-3,6,8,14,19H,4-5,7,9H2,1H3;1H/t14-;/m1./s1 |
InChI Key |
FOJIIGFMQZGRBN-PFEQFJNWSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5.Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4C(C2)NCCC4=CC5=C3OCO5.Cl |
Origin of Product |
United States |
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